molecular formula C17H16N4O B13940634 [2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine

[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine

Cat. No.: B13940634
M. Wt: 292.33 g/mol
InChI Key: VZORJPFHKPDXDD-UHFFFAOYSA-N
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Description

4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazono group attached to a pyridinyl moiety and a methoxyquinoline backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with hydrazine hydrate to form the hydrazono intermediate. This intermediate is then reacted with 7-methoxyquinoline under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and automated control systems to ensure consistent quality and efficiency. Industrial production would also focus on minimizing waste and optimizing the use of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with oxo groups, while reduction can produce aminoquinoline derivatives.

Scientific Research Applications

4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The quinoline backbone can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydrazono-2-(pyridin-2-yl)ethyl)-7-methoxyquinoline is unique due to its combination of a hydrazono group and a methoxyquinoline backbone. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

[2-(7-methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]hydrazine

InChI

InChI=1S/C17H16N4O/c1-22-13-5-6-14-12(7-9-20-16(14)11-13)10-17(21-18)15-4-2-3-8-19-15/h2-9,11H,10,18H2,1H3

InChI Key

VZORJPFHKPDXDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)CC(=NN)C3=CC=CC=N3

Origin of Product

United States

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